molecular formula C8H6BrNOS B8530312 2-Bromo-5-methylbenzo[d]thiazol-7-ol

2-Bromo-5-methylbenzo[d]thiazol-7-ol

Cat. No.: B8530312
M. Wt: 244.11 g/mol
InChI Key: MXFVRRQFZKDIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-methylbenzo[d]thiazol-7-ol is a useful research compound. Its molecular formula is C8H6BrNOS and its molecular weight is 244.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

2-bromo-5-methyl-1,3-benzothiazol-7-ol

InChI

InChI=1S/C8H6BrNOS/c1-4-2-5-7(6(11)3-4)12-8(9)10-5/h2-3,11H,1H3

InChI Key

MXFVRRQFZKDIRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)SC(=N2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 26 (7.38 g, 30.0 mmol) in CCl4 (90 mL) was added NBS (5.61 g, 31.5 mmol) and dibenzoyl peroxide (727 mg, 3.0 mmol). The reaction was heated at 90° C. in a sealed reaction vessel for about 4 h. Then DBU (6.73 mL, 45.0 mmol) in CH2Cl2 (15 mL) was added. The mixture was heated a reflux for 30 min, then a 1 M HCl solution was added. The layers were separated, and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with a brine solution. The organic layer was then dried, filtered, and concentrated in vacuo. The crude product was adsorbed on ˜30 g of silica then run through a plug of silica with 40% EtOAc/hexanes to give 5.2 g of 27. 1H-NMR: 400 MHz, (CD3OH) δ: 7.25 (s, 1H), 6.69 (s, 1H), 2.40 (s, 3H). LCMS-ESI+: calc'd for C8H7BrNOS: 243.9 (M+H+); Found: 244.1 (M+H+).
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7.38 g
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reactant
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5.61 g
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727 mg
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reactant
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90 mL
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solvent
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6.73 mL
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15 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-5-methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (17.5 g, 71.24 mmol) in acetic acid (142 mL) at 80° C. was added dropwise bromine (3.30 mL, 64.12 mmol) over 30 minutes. Reaction mixture was stirred for 1 h at 80° C., cooled to room temperature and resulting solid collected by filtration. The filter cake was partitioned between dichloromethane/saturated sodium bicarbonate solution. The organic layer was washed with saturated sodium bicarbonate solution, brine, dried (MgSO4), filtered and concentrated. The residue was dissolved in dichloromethane (250 mL) and added dropwise over 2.5 h to a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (19.5 mL, 130 mmol) in dichloromethane (1.5 L) at 0° C. Reaction mixture was stirred for 30 minutes, quenched with 1N HCl and stirred for 5 minutes. The organic layer was washed with brine, dried (MgSO4), filtered and concentrated. Purification by CombiFlash (220 g, 5 to 40% EtOAc/Hex) gave impure product. Recystallization from hot EtOAc/Hex gave pure product. NMR (400 MHz, CDCl3): δ 7.42 (s, 1H), 6.65 (s, 1H), 2.44 (s, 3H).
Quantity
17.5 g
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reactant
Reaction Step One
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3.3 mL
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reactant
Reaction Step One
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142 mL
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solvent
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19.5 mL
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1.5 L
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0 (± 1) mol
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